Lithium titanate

Description

Historical Context and Emergence of Spinel Lithium Titanate in Electrochemical Systems

The journey of this compound in electrochemistry began with initial reports on its ability to intercalate lithium in 1983, followed by the measurement of its galvanostatic charge-discharge properties in 1989. bohrium.com However, its potential as a viable anode material for lithium-ion batteries (LIBs) gained substantial attention later. The emergence of spinel Li4Ti5O12 was driven by the search for safer and more durable alternatives to the conventional graphite (B72142) anodes used in most commercial LIBs. wordpress.com

Graphite anodes, while offering high energy density, have a low intercalation potential that is close to that of metallic lithium. nih.gov This proximity raises significant safety concerns, including the risk of lithium dendrite formation during fast charging or overcharging, which can lead to short circuits and thermal runaway. researchgate.net In contrast, Li4Ti5O12 features a stable and flat operating voltage plateau at approximately 1.55 V versus Li/Li+. researchgate.netrsc.orguwaterloo.ca This higher potential effectively mitigates the growth of lithium dendrites and prevents the formation of an unstable solid-electrolyte interphase (SEI) layer, which is a common degradation mechanism in graphite-based cells. researchgate.netresearchgate.netsci-hub.se

Furthermore, LTO is classified as a "zero-strain" material. researchgate.netevlithium.com During the insertion and extraction of lithium ions, it undergoes negligible volume change (about 0.2–0.3%), which preserves the structural integrity of the electrode over numerous cycles. researchgate.netsci-hub.se This intrinsic stability translates to an exceptionally long cycle life, a feature that solidified its emergence as a promising anode for applications demanding high safety, power, and longevity. wordpress.com

Significance of this compound in Contemporary Materials Research and Development

The unique combination of safety, durability, and power has cemented the significance of Li4Ti5O12 in modern materials research and development. It is considered a leading anode material for applications where these attributes are more critical than sheer energy density. researchgate.netresearchgate.net

The primary advantages of LTO include:

High Safety: Its operating voltage of ~1.55 V prevents lithium plating and dendrite formation, significantly reducing the risk of fire or explosion. researchgate.netrimsa.com

Exceptional Cycle Life: As a "zero-strain" material, LTO exhibits minimal structural degradation during charge-discharge cycles, enabling a lifespan that can exceed 10,000 or even 20,000 cycles. neicorporation.comresearchgate.net

High-Rate Capability: The spinel structure provides a three-dimensional pathway for rapid lithium-ion diffusion, allowing for very fast charging and discharging. rimsa.comresearchgate.net Batteries using LTO anodes can often be recharged in under 10 minutes. neicorporation.com

Wide Operating Temperature Range: LTO-based batteries demonstrate better performance at low temperatures compared to their carbon-based counterparts and can operate effectively across a broad temperature spectrum, from -30°C to 55°C or higher. rimsa.comneicorporation.comprecedenceresearch.com

These characteristics make LTO highly suitable for demanding applications such as:

Electric Vehicles (EVs): Particularly for electric buses and other heavy-duty vehicles that require frequent and rapid charging cycles. marketresearchfuture.commarketreportanalytics.com

Grid-Scale Energy Storage: LTO is a competitive choice for stationary energy storage systems designed to stabilize the power grid and store energy from intermittent renewable sources like wind and solar. marketresearchfuture.commdpi.com

High-Power Industrial and Medical Equipment: Its reliability and long life are valuable in critical infrastructure and devices. precedenceresearch.com

Key Properties and Advantages of this compound (Li4Ti5O12)

| Property | Value/Description | Significance | Reference |

|---|---|---|---|

| Crystal Structure | Spinel (Cubic) | Provides a 3D framework for fast Li-ion diffusion. | researchgate.net |

| Operating Voltage | ~1.55 V vs. Li/Li⁺ | Enhances safety by avoiding lithium dendrite formation and SEI layer issues. | researchgate.netrsc.org |

| Volume Change (Strain) | ~0.2% ("Zero-Strain") | Leads to exceptional structural stability and an extremely long cycle life. | researchgate.netsci-hub.se |

| Theoretical Capacity | 175 mAh g⁻¹ (up to 293 mAh g⁻¹ in an extended voltage range) | Lower than graphite, but sufficient for high-power applications. | rsc.orgacs.org |

| Rate Capability | Excellent; can handle charge rates >10C. | Enables ultra-fast charging, often in less than 10 minutes. | evlithium.comneicorporation.com |

| Cycle Life | >10,000 cycles | Offers superior longevity and reduces the total cost of ownership over the battery's lifespan. | neicorporation.com |

Overview of Key Research Paradigms Surrounding this compound Materials

Despite its significant advantages, the widespread commercial use of Li4Ti5O12 is hindered by its intrinsically low electronic conductivity (typically < 10⁻¹³ S cm⁻¹) and a relatively low lithium-ion diffusion coefficient, which can limit its performance at very high rates. semanticscholar.orgjim.org.cnresearchgate.net Consequently, a major focus of contemporary research is to overcome these limitations through several key strategies.

Synthesis Methods: The electrochemical performance of LTO is heavily influenced by its physical properties, such as particle size and morphology, which are determined by the synthesis method. bohrium.com Common methods include:

Solid-State Reaction: A simple and common industrial method involving the high-temperature calcination of lithium and titanium precursors (e.g., Li2CO3 and TiO2). uwaterloo.cainterchemic.com It often requires high temperatures (700–1000 °C) and can result in larger, aggregated particles. uwaterloo.casemanticscholar.org

Sol-Gel Method: A wet-chemical approach that offers better mixing of precursors at the molecular level, leading to lower synthesis temperatures and smaller, more uniform particles. interchemic.commdpi.com

Hydrothermal/Solvothermal Synthesis: These methods involve reactions in an aqueous or non-aqueous solvent under high temperature and pressure in an autoclave. interchemic.com They are effective for producing various nanostructured LTO materials, such as nanorods and nanowires. bohrium.come3s-conferences.org

Comparison of Common Li4Ti5O12 Synthesis Methods

| Synthesis Method | Typical Temperature | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Solid-State Reaction | 700–1000 °C | Simple, easily scalable for industrial production. | High energy consumption, particle aggregation, non-uniform particle size. | uwaterloo.casemanticscholar.org |

| Sol-Gel | ~700–900 °C | Homogeneous mixing, smaller particle size, lower calcination temperature. | Higher cost of precursors, more complex process. | bohrium.cominterchemic.commdpi.com |

| Hydrothermal/Solvothermal | ~160–200 °C | Good control over morphology, can produce nanostructures. | Requires specialized high-pressure equipment (autoclave). | nih.govinterchemic.comsemanticscholar.org |

Strategies for Performance Enhancement: Research paradigms are centered on modifying LTO to boost its electronic and ionic conductivity.

Nanostructuring: Reducing the particle size to the nanoscale shortens the diffusion pathways for lithium ions and electrons, which is a key strategy to improve rate capability. bohrium.comnih.gov Researchers have explored various nano-architectures, including 1D (nanotubes, nanowires), 2D (nanosheets), and 3D hierarchical structures. bohrium.com

Ion Doping: Introducing foreign cations into the LTO crystal lattice is an effective method to enhance its intrinsic conductivity. worldscientific.com Doping with high-valence ions (e.g., Nb⁵⁺, Ta⁵⁺) or other metal ions (e.g., Cu²⁺, Fe²⁺, Y³⁺) can create defects, increase the concentration of charge carriers (Ti³⁺/Ti⁴⁺ mixed valence), and expand the lattice, all of which facilitate faster ion and electron transport. nih.govresearchgate.netrsc.org

Surface Modification and Composites: Coating LTO particles with a conductive layer, most commonly carbon, is a widely adopted strategy to improve inter-particle electronic conductivity. rsc.orgresearchgate.net Another advanced approach is the creation of hybrid composites, for instance by integrating LTO with highly conductive materials like graphene or carbon nanotubes (CNTs), to create a robust conductive network throughout the electrode. rsc.orgresearchgate.net

Research Findings on Doped this compound

| Dopant Ion | Effect on Performance | Mechanism | Reference |

|---|---|---|---|

| Niobium (Nb⁵⁺) | Significantly enhances reversible capacity and rate capability. A capacity of 259.4 mAh g⁻¹ was reported for Na₁․₉Nb₀․₁Li₂Ti₆O₁₄. | Increases both ionic and electronic conductivities. | nih.govrsc.org |

| Iron (Fe²⁺/Fe³⁺) | Improves rate performance and cycling stability. | Increases the lattice constant, which is conducive to Li⁺ diffusion. | researchgate.net |

| Copper (Cu²⁺) | Improves electrochemical performance compared to undoped LTO. | Enhances ionic and electronic conductivities. | nih.gov |

| Yttrium (Y³⁺) | Shows better electrochemical performance than bare LTO. | Enhances ionic and electronic conductivities. | nih.gov |

| Cerium (Ce⁴⁺) | Reveals better electrochemical performance than undoped LTO. | Enhances ionic and electronic conductivities. | nih.gov |

These research efforts are continuously pushing the boundaries of what is possible with this compound, aiming to enhance its energy density and rate performance while retaining its core advantages of safety and longevity, thereby expanding its role in the future of energy storage.

Structure

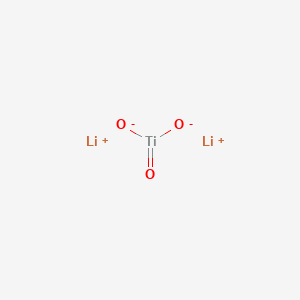

2D Structure

Properties

CAS No. |

12031-95-7 |

|---|---|

Molecular Formula |

H4Li4O12Ti5 |

Molecular Weight |

463.2 g/mol |

IUPAC Name |

tetralithium;hydroxy-oxido-oxotitanium;titanium |

InChI |

InChI=1S/4Li.4H2O.8O.5Ti/h;;;;4*1H2;;;;;;;;;;;;;/q4*+1;;;;;;;;;4*-1;;4*+1/p-4 |

InChI Key |

HLOGOFPFOSOXAS-UHFFFAOYSA-J |

SMILES |

[Li+].[Li+].[O-][Ti](=O)[O-] |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].O[Ti](=O)[O-].[Ti] |

physical_description |

Off-white odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Theoretical Frameworks and Mechanistic Understanding of Lithium Titanate Electrochemistry

Fundamental Principles of Solid-State Ionics and Intercalation Chemistry in Lithium Titanate

The ability of this compound to function as a battery electrode is rooted in the principles of solid-state ionics and intercalation chemistry, which describe the movement and storage of ions within a solid host material.

Reversible Lithium Ion Intercalation Mechanism in Spinel Li₄Ti₅O₁₂

The primary electrochemical reaction in this compound involves the reversible intercalation and deintercalation of lithium ions. The spinel structure of Li₄Ti₅O₁₂ provides a stable framework for this process. During discharge, lithium ions are inserted into the crystal lattice, and during charging, they are extracted. This process is accompanied by a phase transition from the spinel Li₄Ti₅O₁₂ to a rock-salt structure, Li₇Ti₅O₁₂.

Li₄Ti₅O₁₂ + 3Li⁺ + 3e⁻ ↔ Li₇Ti₅O₁₂

This reaction occurs at a remarkably flat and stable voltage plateau of approximately 1.55 V versus Li/Li⁺. The charge compensation during this process is managed by the reduction of Ti⁴⁺ to Ti³⁺ upon lithium insertion and the reverse oxidation during extraction.

Recent research has shown that when discharged to lower voltages, such as 0.01 V, this compound can accommodate even more lithium ions, reversibly forming Li₈Ti₅O₁₂ and even Li₉Ti₅O₁₂. This ability to intercalate additional lithium ions can significantly increase the reversible capacity beyond the conventional theoretical value of 175 mAh g⁻¹.

| Intercalation Stage | Chemical Formula | Theoretical Capacity (mAh g⁻¹) |

| Initial Intercalation | Li₇Ti₅O₁₂ | 175 |

| Deep Intercalation | Li₈Ti₅O₁₂ | ~233 |

This table illustrates the theoretical capacity of this compound at different stages of lithium intercalation.

Zero-Strain Lattice Concept in this compound Anodes

A key characteristic of this compound is its "zero-strain" property. This refers to the negligible volume change that occurs in the crystal lattice during the insertion and extraction of lithium ions. The transition from the spinel Li₄Ti₅O₁₂ to the rock-salt Li₇Ti₅O₁₂ phase results in a volume change of less than 1%. This structural stability is a significant advantage over other anode materials like graphite (B72142), which can experience volume expansion of up to 10% during cycling.

The minimal volume change in this compound leads to excellent cycling stability and a long operational life, as the mechanical stress and strain on the electrode material are minimized. This intrinsic property makes it a highly durable and reliable anode material for high-power and long-life lithium-ion batteries.

Electronic Structure and Band Theory of this compound Materials

The electronic properties of this compound, including its conductivity and redox behavior, are critical to its function as an electrode. These properties are best understood through the lens of electronic structure and band theory.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation of this compound

Density Functional Theory (DFT) has become an indispensable computational tool for investigating the electronic structure of battery materials from first principles. DFT calculations allow for the determination of properties such as band structure, density of states (DOS), and charge distribution, which are fundamental to understanding the material's electrochemical behavior.

For this compound, DFT studies have been instrumental in:

Predicting Voltage Profiles: DFT calculations have been used to accurately predict the voltage profile of this compound during lithium intercalation, showing excellent agreement with experimental results.

Understanding Phase Stability: DFT helps in assessing the thermodynamic stability of different lithiated phases of this compound.

Investigating Electronic Conductivity: By calculating the electronic band structure, DFT can provide insights into the electronic conductivity of the material, which is a crucial factor for its rate capability.

Understanding Redox Potentials and Charge Transfer in this compound

The redox potential of this compound, at which lithium intercalation and deintercalation occur, is a direct consequence of its electronic structure. The relatively high operating voltage of ~1.55 V vs. Li/Li⁺ is a key safety feature, as it is well above the potential at which lithium dendrites can form, a common issue with graphite anodes.

The charge transfer process in this compound involves the transfer of electrons to and from the titanium ions. During lithiation, electrons are donated to the Ti⁴⁺ ions, reducing them to Ti³⁺. This redox reaction is central to the energy storage mechanism. The electronic structure, particularly the energy levels of the titanium d-orbitals and the oxygen p-orbitals, dictates the energy at which this charge transfer occurs, thereby determining the redox potential.

Ionic Transport Mechanisms within this compound Crystal Structures

The high rate capability of this compound is not only due to its electronic properties but also to the efficient transport of lithium ions within its crystal structure.

Despite the two-phase reaction mechanism, which is typically associated with slower kinetics, this compound exhibits remarkable rate capability. Recent studies using operando techniques and first-principles calculations have revealed that facile ionic transport is enabled by kinetic pathways involving distorted lithium polyhedra in metastable intermediate states that form along the phase boundaries. This means that the high rate of lithium-ion diffusion is not solely dependent on the intrinsic diffusivity within the bulk phases but is significantly enhanced by these intermediate pathways.

Lithium Ion Diffusion Pathways and Kinetics in Bulk this compound

Li₄Ti₅O₁₂ (spinel) + 3Li⁺ + 3e⁻ ↔ Li₇Ti₅O₁₂ (rock-salt)

A significant point of discussion in the scientific community has been the apparent paradox between the material's excellent high-rate capability and the intrinsically slow lithium diffusion measured in the bulk of the two end-member phases, Li₄Ti₅O₁₂ and Li₇Ti₅O₁₂ berkeley.edu. This has led to research indicating that the primary transport mechanism is more complex than simple bulk diffusion through stable phases.

Recent advanced studies using techniques like operando electron energy-loss spectroscopy have revealed that facile ionic transport is enabled by alternative kinetic pathways that form at the boundaries between the Li₄Ti₅O₁₂ and Li₇Ti₅O₁₂ phases berkeley.eduescholarship.org. These pathways consist of metastable, intermediate configurations (Li₄+ₓTi₅O₁₂) containing distorted lithium polyhedra berkeley.eduescholarship.org. These distorted structures, particularly face-sharing motifs between 8a and 16c sites, provide migration pathways with a substantially lower activation energy than those within the bulk of the end-member crystals escholarship.org. This mechanism of rapid interfacial diffusion effectively reconciles the observed high-rate performance with the slow diffusion in the bulk phases.

The kinetics of Li-ion diffusion are quantified by the diffusion coefficient (DLi⁺) and the activation energy (Eₐ). These values can vary based on the measurement technique, material preparation, and the presence of dopants.

Table 1: Reported Lithium-Ion Diffusion Coefficients and Activation Energies for this compound and Related Compounds This table is interactive. Click on headers to sort.

| Material Composition | Diffusion Coefficient (DLi⁺) (cm²/s) | Activation Energy (Eₐ) (eV) | Measurement Conditions / Notes |

|---|---|---|---|

| Li₄Ti₅O₁₂ (thin film) | (3.2 ± 0.8) × 10⁻¹¹ | - | At 300 K, estimated via μ⁺SR |

| Li₄Ti₅O₁₂ | - | 0.11 (1) | Measured above 100 K via β-NMR, reflects short-range Li motion |

| Li₄Ti₅O₁₂ | 10⁻⁹ to 10⁻¹³ | - | General range reported in literature |

| Li₄Ti₅O₁₂-Ag Composite | Increased with Ag content up to 3% wt. | - | Inferred from CV and EIS measurements |

| Li₄Ti₅O₁₂/Al (0.5%) | 1.25 × 10⁻¹⁰ | - | Doping with small amounts of Al ions improved the diffusion coefficient |

Data sourced from references researchgate.netnih.govunijourn.comscispace.commdpi.comresearchgate.net.

Grain Boundary and Surface-Related Ion Transport Phenomena in this compound

Beyond the bulk crystal structure, ion transport is significantly influenced by interfaces, namely grain boundaries within the polycrystalline material and the surface where the electrode meets the electrolyte.

Grain Boundaries: The role of grain boundaries in ion transport can be complex. In some ceramic ion conductors, such as lithium lanthanum titanate (LLTO), grain boundaries have been shown to hinder Li-ion conductivity by one to two orders of magnitude compared to the bulk rsc.orgresearchgate.net. This increased resistance is attributed to structural alterations and compositional deviations at the grain boundaries aip.org.

Surface Phenomena and the Solid-Electrolyte Interphase (SEI): The surface of the Li₄Ti₅O₁₂ electrode is the site of charge transfer and is highly reactive. The surface contains Lewis-acid sites, such as dangling Ti bonds or hydroxyl groups, which can catalyze the decomposition of organic electrolytes, leading to gas generation (H₂, CO, CO₂) acs.orgiaea.orgunibo.it. This is a primary concern for the long-term stability of batteries using LTO anodes.

Initially, it was believed that LTO's high operating potential (1.55 V) would prevent the formation of a solid-electrolyte interphase (SEI) layer, which typically forms on lower-voltage anodes like graphite. However, extensive research has shown that a thin SEI layer can and does form on the LTO surface researchgate.netresearchgate.net. This layer's formation and composition are dependent on factors like temperature, electrolyte composition, and the voltage window used. For instance, an SEI layer is more readily formed at elevated temperatures or when the electrode is cycled to lower potentials (e.g., below 1.0 V vs. Li/Li⁺) rsc.orgnih.govresearchgate.net. The SEI is typically composed of electrolyte decomposition products like lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF) researchgate.netkoreascience.kr.

A stable, well-formed SEI layer is crucial as it passivates the electrode surface, preventing continuous electrolyte decomposition and mitigating gas evolution nih.govresearchgate.net. To ensure the formation of a stable interface, various surface modification strategies are employed. Carbon coating is a widely used technique that creates a uniform, conductive layer on the LTO particles nih.govacs.org. This layer acts as an artificial SEI, physically separating the catalytically active LTO surface from the electrolyte, thereby suppressing side reactions while facilitating Li⁺ transport across the interface researchgate.net.

Table 2: Summary of Interfacial Ion Transport Characteristics in this compound This table is interactive. Click on headers to sort.

| Interface Type | Key Characteristics | Impact on Performance |

|---|---|---|

| Grain Boundary | Can act as high-resistance barriers (as in LLTO) or fast diffusion pathways (nanoscale LTO). | Can either limit overall ionic conductivity or enhance rate capability depending on structure. |

| Electrode Surface | Catalytically active with Lewis-acid sites. | Can lead to electrolyte decomposition and gas generation. |

| Solid-Electrolyte Interphase (SEI) | Thin film formed from electrolyte decomposition products (e.g., Li₂CO₃, LiF). | A stable SEI passivates the surface, preventing further decomposition and improving cycling stability. An unstable or thick SEI can increase impedance. |

| Artificial SEI (e.g., Carbon Coat) | Intentionally applied surface layer. | Suppresses side reactions, improves electronic conductivity at the surface, and enhances Li⁺ transport. |

Synthesis Methodologies for Advanced Lithium Titanate Materials

Solid-State Reaction Synthesis of Lithium Titanate

The solid-state reaction is a conventional and straightforward method for producing crystalline solids like this compound. semanticscholar.org This technique involves the intimate mixing of solid precursors, typically oxides and carbonates, followed by heating at high temperatures to facilitate the chemical reaction and formation of the desired product. digitellinc.com

High-temperature calcination is the cornerstone of the solid-state synthesis of this compound. The process involves heating a homogenous mixture of lithium and titanium precursors for extended periods to overcome the kinetic barriers of solid-state diffusion. digitellinc.com Calcination temperatures generally range from 650°C to 1300°C, with a common temperature being 800°C for several hours. digitellinc.com For instance, a pure phase Li₄Ti₅O₁₂ with a complete crystal structure can be synthesized by calcining the precursors at 800°C for 6 hours. researchgate.net The process often requires a two-step heating approach: a preheating or calcination step at a lower temperature (e.g., 400°C to 800°C) followed by a final, higher-temperature sintering stage (e.g., 950°C to 1450°C) to ensure complete reaction and improve crystallinity. semanticscholar.orgdigitellinc.com The duration of these heating steps can range from 2 to 16 hours. digitellinc.com Thermal analysis indicates that the formation of this compound can begin around 730°C. Increasing the temperature beyond this point enhances the crystallinity of the material.

The table below summarizes various high-temperature solid-state calcination conditions reported in research findings.

| Lithium Source | Titanium Source | Molar Ratio (Li:Ti) | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase(s) |

| Li₂CO₃ | TiO₂ | 4:5 | 800 | 4 | Li₄Ti₅O₁₂, Li₂TiO₃, TiO₂ (anatase & rutile) semanticscholar.org |

| Li₂CO₃ | TiO₂ | 3.8:5 (0.95) | 800 | 8 | Pure phase Li₄Ti₅O₁₂ |

| Li₂CO₃ | TiO₂ | 4:5 | 800 | 6 | Pure phase Li₄Ti₅O₁₂ researchgate.net |

| Li₂CO₃ | TiO₂ | - | 650 - 1300 | 2 - 8 | Li₄Ti₅O₁₂, La₂Ti₂O₇ digitellinc.com |

This table is generated based on data from multiple sources.

The choice of precursors is a crucial factor that dictates the reaction conditions and the properties of the final this compound product. nih.gov Commonly used lithium sources include Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH). semanticscholar.org Titanium dioxide (TiO₂), in its anatase or rutile polymorphic forms, is the standard titanium precursor. semanticscholar.org The use of Li₂CO₃ as a precursor results in the release of carbon dioxide gas during calcination, which can create porosity in the final material. semanticscholar.org

Stoichiometric control is paramount in solid-state synthesis to obtain the pure spinel Li₄Ti₅O₁₂ phase. nih.gov The theoretical molar ratio of lithium to titanium is 4:5. However, a significant challenge during high-temperature calcination is the volatilization of lithium, which leads to lithium loss and the formation of undesired secondary phases like rutile or anatase TiO₂ and Li₂TiO₃. iaea.org To counteract this, a slight excess of the lithium precursor is often used. Research has shown that adjusting the molar ratio of lithium to titanium, for example to 0.95 (or 3.8:5), can lead to the formation of pure phase Li₄Ti₅O₁₂. nih.gov The precise amount of excess lithium required can vary depending on the specific reaction temperature and duration. iaea.org

Solution-Based Synthesis Approaches for this compound

Solution-based synthesis methods offer alternatives to solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower temperatures. These "soft chemistry" routes involve the reaction of precursors in a liquid medium. rsc.org

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (the "sol"), typically containing metal alkoxide precursors, into a solid gel phase containing the solvent. mdpi.com For this compound synthesis, precursors such as titanium alkoxides (e.g., titanium isopropoxide or tetrabutyl titanate) and a lithium salt (e.g., lithium acetate) are dissolved in a suitable solvent like ethanol. nih.govmdpi.com

The process allows for stoichiometric control at a molecular level, which can prevent the formation of impurities and reduce the required temperature and time for subsequent thermal treatment compared to solid-state methods. mdpi.com After the gel is formed, it is dried and then calcined at temperatures typically between 450°C and 800°C to crystallize the Li₄Ti₅O₁₂ phase. researchgate.netscientific.net For example, one study successfully synthesized Li₄Ti₅O₁₂ by calcining a gel precursor at 750°C, with the purity of the final product dependent on the initial lithium content in the sol. scientific.netresearchgate.net

Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous solutions (hydrothermal) or non-aqueous solvents (solvothermal) at high vapor pressures in a sealed vessel called an autoclave. mdpi.commdpi.com These techniques are particularly effective for producing well-defined nanostructures. nih.gov

In a typical hydrothermal synthesis of this compound, precursors like TiO₂ (anatase) and LiOH·H₂O are mixed in distilled water and heated in an autoclave at temperatures ranging from 100°C to 200°C for several hours. nih.govmdpi.com One study reported the synthesis of nanocrystalline β-Li₂TiO₃ by heating precursors at 200°C for 10 hours. mdpi.com Another process used a three-step method starting with hydrothermal preparation of α-Li₂TiO₃ at 160°C for 48 hours, followed by chemical treatment and calcination at 400°C to obtain nanosized Li₄Ti₅O₁₂. nih.gov Solvothermal methods follow a similar principle but use organic solvents instead of water, which can influence the resulting particle morphology. rsc.orgmdpi.com For instance, a rapid microwave-assisted solvothermal synthesis has been used to create LTO nanoplatelets that self-assemble into microspheres. rsc.org

The table below provides examples of conditions for hydrothermal and solvothermal synthesis.

| Method | Lithium Source | Titanium Source | Solvent | Temperature (°C) | Time (h) | Resulting Product |

| Hydrothermal | LiOH·H₂O | TiO₂ (anatase) | Water | 200 | 10 | Nanocrystalline β-Li₂TiO₃ mdpi.com |

| Hydrothermal | LiOH | H₂Ti₃O₇ | Water | 100 | 24 | Lithiated titanates nih.gov |

| Hydrothermal | LiOH | TiO₂ (anatase) | Water | 160 | 48 | α-Li₂TiO₃ (precursor) nih.gov |

| Solvothermal | Li₂CO₃ | Ti-{O-CH-(CH₃)₂}₄ | Ethanol | 200 | 3 - 6 | Orthorhombic LLTO mdpi.com |

| Microwave Solvothermal | - | - | - | - | - | LTO nanoplatelets/microspheres rsc.org |

This table is generated based on data from multiple sources. Specific precursor names were not available for all entries.

Co-precipitation is a wet-chemical method used to synthesize highly homogeneous precursor powders. rsc.org The technique involves dissolving salts of the constituent metals (lithium and titanium) into a solution and then causing them to precipitate together by adding a precipitating agent or changing the solution's pH. ornl.govscispace.com This ensures that the elements are mixed on an atomic scale in the resulting precipitate. rsc.org

The homogenous precursor powder is then filtered, dried, and calcined at a specific temperature to form the final crystalline this compound. researchgate.net For example, a one-step co-precipitation can yield a cross-linked metal-organic framework with uniformly dispersed ions, which, after calcination at 600°C, produces highly crystalline LiMn₂O₄ (a related complex oxide, illustrating the method's capability). researchgate.net This method is advantageous for its simplicity, scalability, and ability to produce precursors with tunable particle morphology, which are then converted to the final oxide product through thermal treatment. rsc.org

Spray Pyrolysis and Freeze-Drying Techniques for this compound Particle Engineering

Particle engineering is crucial for optimizing the electrochemical performance of this compound (LTO). Spray pyrolysis and freeze-drying are two effective methods for controlling particle size, morphology, and porosity.

Spray Pyrolysis is a versatile, one-step process capable of producing well-crystallized LTO powders. nu.edu.kz The technique involves atomizing a precursor solution, typically containing lithium and titanium sources like lithium nitrate (B79036) and titanium tetraisopropoxide, into fine droplets. nu.edu.kzect-journal.kz These droplets are then carried by a gas stream into a high-temperature reactor. Within the reactor, the solvent evaporates, and the precursor salts decompose and react to form the final LTO product.

The process parameters, such as reactor temperature and gas flow rate, significantly influence the final particle characteristics. For instance, a reactor temperature of 800°C has been used to successfully synthesize Li4Ti5O12. nu.edu.kzect-journal.kz This method can yield particles with a wide size distribution, from nanometers to microns, and morphologies that can be spherical and sometimes hollow. nu.edu.kzresearchgate.net One of the key advantages of spray pyrolysis is that it can be a continuous process that eliminates the need for a separate, lengthy calcination step. nu.edu.kz

Freeze-Drying , also known as lyophilization, is another technique used to create structured LTO materials, particularly spherical pebbles with a porous microstructure. epa.gov The process begins with a slurry of LTO powder. epa.gov This slurry is dropped through a needle into liquid nitrogen, causing the droplets to freeze rapidly into spherical pre-forms. epa.gov The frozen pebbles then undergo drying under vacuum at sub-zero temperatures (e.g., -10°C), where the frozen solvent sublimates directly from solid to gas. epa.gov This prevents the collapse of the porous structure that can occur during conventional evaporation. The dried pebbles are subsequently sintered at high temperatures, such as 1200°C, to achieve the final ceramic form. epa.gov The resulting pebbles often exhibit a porous microstructure with uniform pore distribution, a feature beneficial for electrolyte interaction in battery applications. epa.gov

| Technique | Precursors | Typical Process Steps | Key Advantage | Resulting Morphology |

| Spray Pyrolysis | Lithium nitrate, Titanium tetraisopropoxide nu.edu.kzect-journal.kz | Aerosolization of precursor solution, transport into a reactor at ~800°C nu.edu.kzect-journal.kz | Continuous, one-step synthesis without separate calcination nu.edu.kz | Spherical, hollow, or irregular powders nu.edu.kzresearchgate.net |

| Freeze-Drying | Li2TiO3 powder slurry epa.gov | Dropping slurry into liquid N2, vacuum drying at low temp, sintering at ~1200°C epa.gov | Creates porous structures by avoiding liquid-phase drying millrocktech.com | Porous spherical pebbles epa.gov |

Advanced and Novel Synthesis Strategies for this compound

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing battery-grade this compound. rsc.org This technique utilizes microwave radiation to heat the reactants directly and volumetrically, leading to significantly faster reaction rates compared to conventional heating methods. Synthesis can be accomplished in as little as 15 minutes. springerprofessional.deresearchgate.net

The process can be carried out via a microwave-assisted solvothermal or molten-salt route. rsc.orgutb.cz In a typical solvothermal approach, precursors are heated in a sealed vessel, yielding nanoplatelets that can self-assemble into microspheres. rsc.org A subsequent calcination step solidifies the structure. This method has been shown to produce LTO with high specific capacities, reaching 170 mAh g⁻¹, and excellent capacity retention of 99% over 100 cycles. rsc.org The rapid, uniform heating helps in the formation of homogenous, well-crystallized nanoparticles. utb.cz

Molten Salt Synthesis of this compound

The molten salt synthesis (MSS) method is a high-temperature technique where a eutectic mixture of salts, such as LiCl-KCl, acts as a solvent for the reaction between precursors like TiO2 and a lithium source (e.g., LiOH·H2O). jst.go.jp This liquid-phase environment facilitates high ionic mobility, promoting the formation of highly crystalline and homogenous LTO particles at lower temperatures or shorter durations than traditional solid-state reactions. jst.go.jp

A key advantage of MSS is the ability to control particle morphology and composition effectively. jst.go.jp The particle size can be influenced by the synthesis temperature and time. utb.cz Furthermore, this method is particularly effective for one-step synthesis of doped LTO, as the molten salt flux allows for easy introduction of hetero-elements. jst.go.jp For example, doping LTO with Fe3O4 via MSS has been shown to yield superior electrochemical performance, with a first discharge capacity of 269.3 mAh g⁻¹ at a 0.15 C-rate and a capacity of 123.4 mAh g⁻¹ at a high 10 C-rate. jst.go.jpjst.go.jp The dopant ions (Fe²⁺ and Fe³⁺) have ionic radii close to those of Li⁺ and Ti⁴⁺, allowing them to be easily incorporated into the LTO crystal lattice. scispace.com

| Method | Typical Precursors | Key Process Parameters | Primary Advantage | Example Performance |

| Microwave-Assisted | TiO2, LiCl, Li2CO3 utb.cz | Ultrafast heating (e.g., 15 min) springerprofessional.de | Rapid, scalable, and energy-efficient rsc.org | 170 mAh g⁻¹ with 99% retention over 100 cycles rsc.org |

| Molten Salt | TiO2, LiOH·H2O, LiCl-KCl flux jst.go.jp | Calcination at ~800°C for several hours jst.go.jp | Excellent control over crystallinity and doping jst.go.jp | Fe-doped LTO: 123.4 mAh g⁻¹ at 10 C-rate jst.go.jpjst.go.jp |

Template-Assisted Synthesis of Porous this compound Architectures

Creating mesoporous LTO architectures is a key strategy to enhance its rate capability by increasing the electrode-electrolyte contact area and shortening lithium-ion diffusion pathways. Template-assisted synthesis is a prominent method to achieve such structures. This approach uses a sacrificial template, around which the LTO material is formed.

One advanced technique is the molten-salt-assisted self-assembly (MASA) process, which employs surfactants like CTAB and P123 to form a meso-ordered structure in a solution containing the precursors (e.g., LiNO3 and Ti(OC4H9)4). researchgate.netnih.gov Upon heating, the precursors undergo a sol-gel reaction, and subsequent calcination removes the organic template, leaving behind a transparent, mesoporous LTO film with a uniform pore morphology (typically 4–10 nm). researchgate.net

Another approach uses polymer templates, where a block copolymer containing sol-gel precursors undergoes phase separation upon heating. rsc.org This is followed by a sol-gel condensation reaction and the eventual pyrolysis of the polymer, resulting in mesoporous LTO microspheres. rsc.org These highly engineered porous structures have demonstrated excellent electrochemical performance, with specific discharge capacities recorded at 176 mAh g⁻¹ and high rate capabilities (139 mAh g⁻¹ at 50C). researchgate.netnih.gov

Flame Synthesis and Gas-Phase Deposition of this compound Thin Films

High-temperature gas-phase methods are employed for the synthesis of both LTO nanoparticles and high-quality thin films.

Flame Spray Pyrolysis (FSP) is a one-step flame synthesis process for producing LTO nanoparticles from low-cost precursors. uni.luuni.lu In FSP, a liquid precursor solution is sprayed into a flame, where the droplets undergo rapid combustion and chemical reaction. The extremely short residence time at high temperatures leads to the formation of nanoparticles. uni.lu By varying the FSP operating conditions, such as the gas dispersion flow rate, the particle size and properties can be controlled. uni.lu

Gas-Phase Deposition techniques are primarily used to fabricate dense, high-quality LTO thin films for applications like microbatteries.

Pulsed Laser Deposition (PLD) involves using a high-power laser to ablate a target material (e.g., a sintered LTO pellet) in a vacuum chamber. The ablated material forms a plasma plume that deposits onto a heated substrate, creating a thin film. researchgate.netmit.edu This method allows for the growth of epitaxial or highly textured thin films with excellent electrochemical properties, delivering capacities close to the theoretical maximum of 175 mAh/g. mit.edu

Atomic Layer Deposition (ALD) is a technique that builds films one atomic layer at a time, offering unparalleled conformity and thickness control, which is ideal for coating complex 3D structures. researchgate.net A novel three-step ALD process has been developed where metalorganic precursors for lithium and titanium are pulsed sequentially, followed by a water pulse. researchgate.net Subsequent thermal processing converts the deposited layers into single-phase, stoichiometric Li4Ti5O12 films. researchgate.net

Structural, Morphological, and Chemical Characterization Methodologies for Lithium Titanate

Diffraction-Based Techniques for Crystalline Structure Elucidation of Lithium Titanate

Diffraction techniques are indispensable for probing the crystalline structure of materials at the atomic level. By analyzing the way X-rays or neutrons are scattered by the atoms in a crystal lattice, detailed information about the crystal structure, phase composition, and atomic arrangement can be obtained.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination of this compound

X-ray Diffraction (XRD) is a fundamental and widely used technique for the characterization of crystalline materials like this compound. It is primarily employed for phase identification and the precise determination of lattice parameters. In a typical XRD analysis, a beam of X-rays is directed at a powdered sample of this compound, and the intensity of the scattered X-rays is measured as a function of the scattering angle.

The resulting XRD pattern is a unique fingerprint of the material's crystal structure. For this compound, the diffraction peaks are typically indexed to a cubic spinel structure with the Fd-3m space group. osti.govmaterialsvirtuallab.org The presence of any impurity phases, such as rutile or anatase forms of titanium dioxide (TiO₂), can also be readily identified from the XRD pattern.

Furthermore, XRD is crucial for determining the lattice parameters of the this compound unit cell. Through a process of refining the diffraction data, often using methods like Rietveld refinement, highly accurate values for the lattice constant 'a' can be obtained. ucl.ac.uk For instance, studies have reported lattice parameter values for pristine this compound to be approximately 8.3595 Å to 8.3626 Å. osti.gov These precise measurements are vital for understanding the effects of doping or synthesis conditions on the crystal structure.

| Parameter | Reported Value | Source |

| Crystal Structure | Cubic Spinel | osti.govmaterialsvirtuallab.org |

| Space Group | Fd-3m | osti.govmaterialsvirtuallab.org |

| Lattice Parameter (a) | ~8.36 Å | osti.gov |

Neutron Diffraction for Lithium Ion Occupancy and Spinel Structure Analysis of this compound

While XRD is a powerful tool, its sensitivity to lighter elements like lithium is limited. Neutron diffraction offers a significant advantage in this regard, as neutrons are highly sensitive to lithium atoms. This makes it an ideal technique for accurately determining the positions and occupancy of lithium ions within the spinel structure of this compound. materialsvirtuallab.orgsumitomo-chem.co.jp

Neutron diffraction studies have been instrumental in elucidating the mechanism of lithium insertion and extraction during battery operation. materialsvirtuallab.org By analyzing the neutron diffraction patterns of this compound at different states of charge, researchers can quantify the distribution of lithium ions between the tetrahedral 8a sites and the octahedral 16d and 16c sites. materialsvirtuallab.org For pristine Li₄Ti₅O₁₂, the lithium ions are located at the 8a and 16d sites. Upon lithiation to Li₇Ti₅O₁₂, lithium ions fill the vacant 16c sites. materialsvirtuallab.org Neutron diffraction data has confirmed that this process is highly reversible. materialsvirtuallab.org

| Wyckoff Site | Pristine Li₄Ti₅O₁₂ Occupancy | Lithiated Li₇Ti₅O₁₂ Occupancy |

| 8a | Li | Vacant |

| 16d | Li, Ti | Li, Ti |

| 16c | Vacant | Li |

Synchrotron X-ray Diffraction for In-Situ/Operando Structural Dynamics of this compound

To understand the dynamic structural changes that occur within this compound during electrochemical cycling, in-situ or operando synchrotron X-ray diffraction is employed. d-nb.inforesearchgate.net Synchrotron sources produce extremely bright and focused X-ray beams, enabling rapid data collection and the study of materials under real operating conditions. youtube.comnih.gov

In-situ synchrotron XRD experiments on this compound battery cells have revealed subtle changes in the lattice parameter during charging and discharging. acs.orgucl.ac.uk For example, a slight lattice expansion has been observed in the initial stages of discharge, followed by a lattice contraction. acs.orgucl.ac.uk These studies provide critical insights into the phase transformations and strain evolution within the electrode material as lithium ions are inserted and removed. ucl.ac.uk Advanced techniques like Bragg Coherent Diffraction Imaging (BCDI), performed at synchrotron facilities, can even visualize the phase transformation within a single this compound particle, revealing the formation of nanodomains during the discharge process. acs.orgucl.ac.uk

Electron Microscopy Techniques for Morphological and Nanostructural Analysis of this compound

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's surface and internal structure. These methods are essential for understanding the morphology, particle size, and nanostructural features of this compound, which significantly influence its electrochemical performance.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution of this compound

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and determining the particle size distribution of this compound powders. researchgate.net In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image.

Transmission Electron Microscopy (TEM) for Internal Microstructure, Lattice Imaging, and Electron Diffraction of this compound

Transmission Electron Microscopy (TEM) provides even higher magnification and resolution than SEM, allowing for the detailed examination of the internal microstructure of this compound particles. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image.

High-resolution TEM (HR-TEM) can be used for lattice imaging, where the atomic planes of the crystal are directly visualized. xray.cz This technique can confirm the crystalline nature of the material and identify any defects or dislocations within the crystal structure. Furthermore, by performing a Fast Fourier Transform (FFT) on the HR-TEM image, an electron diffraction pattern can be generated. materialsvirtuallab.org This pattern provides information about the crystal structure and can be used to confirm the spinel phase of this compound. materialsvirtuallab.org TEM is also invaluable for observing the formation of the solid electrolyte interphase (SEI) layer on the surface of the particles during cycling. materialsvirtuallab.org

Scanning Transmission Electron Microscopy (STEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Compositional Analysis of this compound

Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful technique for visualizing the morphology and determining the elemental distribution within this compound (Li₄Ti₅O₁₂) materials at the nanoscale. STEM provides high-resolution images, revealing the size, shape, and distribution of nanoparticles, while EDX analysis identifies the constituent elements and their spatial arrangement.

In studies of Li₄Ti₅O₁₂, STEM imaging is frequently used to observe the primary particle morphology, which often consists of ultra-thin nanosheets or other nanostructures. researchgate.net The high-angle annular dark-field (HAADF-STEM) imaging mode is particularly useful for visualizing the distribution of heavier elements. For instance, in silver-modified Li₄Ti₅O₁₂, HAADF-STEM imaging can clearly show the distribution of Ag nanoparticles on the LTO surface. bohrium.com

EDX elemental mapping complements STEM imaging by providing a visual representation of the distribution of specific elements across a selected area of the sample. For Li₄Ti₅O₁₂, EDX maps typically confirm the uniform distribution of titanium (Ti) and oxygen (O) throughout the particles, which is consistent with the expected composition of the spinel structure. researchgate.netnih.gov This technique is also invaluable for analyzing the distribution of dopants or coating materials. For example, EDX mapping has been used to confirm the homogeneous distribution of aluminum (Al) in Al-doped Li₄Ti₅O₁₂ and the presence of fluorine (F) and sulfur (S) from lithium salts in electrode compositions. researchgate.netnih.gov The absence of elemental segregation or diffusion across the material's thickness can also be verified, which is crucial for understanding the performance and stability of the electrode. nih.gov

Quantitative compositional analysis can also be performed using STEM-EDX, allowing for the determination of the atomic ratios of the constituent elements. This is essential for verifying the stoichiometry of the synthesized this compound and for quantifying the concentration of any dopants or impurities. nih.gov

Spectroscopic Techniques for Chemical State, Bonding Environment, and Electronic Structure Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Valence States of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition, chemical states, and valence states of the constituent elements in this compound. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, XPS provides detailed information about the top few nanometers of the material's surface.

For Li₄Ti₅O₁₂, the high-resolution XPS spectrum of the Ti 2p region is of particular interest. It typically shows two prominent peaks corresponding to the Ti 2p₃/₂ and Ti 2p₁/₂ spin-orbit splitting. The binding energy of these peaks is characteristic of the oxidation state of titanium. In pristine Li₄Ti₅O₁₂, the Ti 2p₃/₂ peak is generally observed around 458.2 eV to 457.6 eV, and the Ti 2p₁/₂ peak is found at approximately 464.0 eV to 463.4 eV. researchgate.net These binding energies are indicative of titanium being in the +4 oxidation state (Ti⁴⁺), which is the expected valence state in the spinel structure. researchgate.net The presence of a small shoulder or a tiny peak at a lower binding energy (around 463.3 eV) can be attributed to the presence of a small amount of Ti³⁺, indicating minor surface reduction or defects. researchgate.net

The O 1s spectrum of Li₄Ti₅O₁₂ is also informative. It can often be deconvoluted into multiple components. The main peak, typically located at a lower binding energy, is attributed to the lattice oxygen in the Ti-O bonds of the Li₄Ti₅O₁₂ structure. Other components at higher binding energies can be assigned to surface hydroxyl groups (-OH) or adsorbed water molecules.

The Li 1s spectrum provides information about the lithium environment at the surface. The binding energy of the Li 1s peak is characteristic of lithium ions in the crystal lattice.

| Element | Orbital | Binding Energy (eV) | Attributed State | Reference |

|---|---|---|---|---|

| Ti | 2p₃/₂ | ~458.2 | Ti⁴⁺ | researchgate.net |

| Ti | 2p₁/₂ | ~464.0 | Ti⁴⁺ | researchgate.net |

| O | 1s | Typically deconvoluted into lattice oxygen and surface species. | ||

| Li | 1s | Provides information on the surface lithium environment. |

Raman Spectroscopy for Vibrational Modes and Structural Integrity of this compound

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its crystal structure and local atomic arrangements. For this compound with a spinel structure (space group Fd-3m), group theory predicts five Raman-active modes: A₁g + E_g + 3F₂g. arxiv.org However, experimental spectra often show more than five bands, which can be attributed to structural distortions, defects, or the presence of minor impurity phases. arxiv.orgarxiv.org

The Raman spectrum of pristine Li₄Ti₅O₁₂ is characterized by several prominent peaks. researchgate.net The most intense peak, typically observed around 670-674 cm⁻¹, is assigned to the A₁g mode, which corresponds to the symmetric stretching vibration of the Ti-O bonds within the TiO₆ octahedra. researchgate.netacs.org Another strong peak, usually found at approximately 231-235 cm⁻¹, is attributed to one of the F₂g modes, representing the bending of Ti-O bonds. researchgate.netacs.org

Other characteristic peaks include a band around 420-426 cm⁻¹ assigned to the E_g mode, which is associated with the asymmetric stretching of Li-O bonds in LiO₄ tetrahedra. researchgate.netacs.org The remaining F₂g modes are typically observed at different wavenumbers, such as around 336-337 cm⁻¹, which can be related to vibrations involving the LiO₆ octahedra. researchgate.net The presence and sharpness of these characteristic peaks are indicative of a well-ordered spinel structure and high phase purity. researchgate.netresearchgate.net Any significant shifts in peak positions, broadening of the peaks, or the appearance of new bands can suggest structural disorder, the presence of defects, or phase transformations. researchgate.net

| Wavenumber (cm⁻¹) | Mode Assignment | Vibrational Description | Reference |

|---|---|---|---|

| ~671 | A₁g | Symmetric stretching of Ti-O bonds in TiO₆ octahedra | acs.org |

| ~426 | E_g | Asymmetric stretching of Li-O bonds | acs.org |

| ~337 | F₂g | Bending vibration of Li-O bonds in LiO₄ tetrahedra | researchgate.net |

| ~235 | F₂g | Bending of Ti-O bonds in TiO₆ octahedra | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis in this compound

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the chemical bonds present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds. The FTIR spectrum of Li₄Ti₅O₁₂ is primarily characterized by absorption bands related to the vibrations of the Ti-O bonds within the TiO₆ octahedra that form the spinel framework.

The main absorption bands for Li₄Ti₅O₁₂ typically appear in the fingerprint region of the infrared spectrum, below 1000 cm⁻¹. Strong absorption bands are generally observed in the range of 500-700 cm⁻¹, which are attributed to the stretching vibrations of the Ti-O bonds in the TiO₆ octahedra. researchgate.net Another significant band can be found around 800 cm⁻¹, which is also associated with the spinel phase. researchgate.net

FTIR can also be used to identify the presence of other chemical groups or impurities. For instance, broad absorption bands in the region of 3000-3600 cm⁻¹ and around 1630 cm⁻¹ are typically assigned to the stretching and bending vibrations of hydroxyl (-OH) groups from adsorbed water molecules, respectively. mdpi.com The presence of carbonate species, which can arise from synthesis precursors or reactions with atmospheric CO₂, may be indicated by bands in the 1400-1500 cm⁻¹ region. In studies of composite materials or surface-modified Li₄Ti₅O₁₂, FTIR can detect the characteristic vibrations of the additional components, such as the C-O-C and O-C-C bonds of esters or the Si-O-Si and Li-O-Si vibrations in silica-coated materials. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 500-700 | Stretching vibrations of Ti-O bonds in TiO₆ octahedra | researchgate.net |

| ~800 | Vibrations associated with the spinel phase | researchgate.net |

| ~1630 | Bending mode of adsorbed water (Ti-OH) | mdpi.com |

| ~3400 | Stretching vibration of hydroxyl groups (O-H) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lithium Ion Environments and Mobility within this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environments and dynamics of lithium ions within the Li₄Ti₅O₁₂ structure. By utilizing isotopes such as ⁶Li and ⁷Li, NMR can provide detailed information that is often inaccessible by other characterization methods. electrochem.orgnih.gov

In the spinel structure of Li₄Ti₅O₁₂, lithium ions occupy two distinct crystallographic sites: the tetrahedral 8a sites and the octahedral 16d sites. ⁶Li and ⁷Li Magic Angle Spinning (MAS) NMR can distinguish between these different lithium environments. The resonance at approximately 0.4 ppm in ⁶Li MAS NMR spectra is typically assigned to lithium in the tetrahedral sites, while other resonances can be attributed to lithium in octahedral coordination. researchgate.net

NMR is particularly useful for studying lithium ion mobility and diffusion pathways. acs.org Temperature-dependent measurements of NMR relaxation rates can be used to determine the activation energies for lithium ion hopping. researchgate.net Studies on Li₄₊ₓTi₅O₁₂ have shown activation energies in the range of 0.45 ± 0.1 eV, with the highest mobility observed for partially lithiated samples. researchgate.net Two-dimensional (2D) exchange MAS NMR spectroscopy can directly probe the exchange of lithium ions between different sites, revealing the diffusion pathways. fao.org Such studies have demonstrated that rapid lithium exchange primarily involves the 8a and 16c sites, forming a three-dimensional diffusion network, while lithium ions on the 16d sites are comparatively immobile on the NMR timescale. fao.orgacs.org

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure of Titanium and Oxygen in this compound

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic and electronic structure of a specific element within a material. stanford.edumorressier.com For this compound, XAS is typically performed at the Ti K-edge to probe the environment around the titanium atoms. The XAS spectrum is generally divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.orgnih.gov

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The pre-edge peak in the Ti K-edge XANES spectrum, located at around 4970 eV, arises from the 1s to 3d electronic transition. researchgate.net The intensity and shape of this pre-edge feature provide information about the local symmetry of the TiO₆ octahedra. Distortions in the octahedral structure can lead to changes in the pre-edge peak intensity. researchgate.net The position of the main absorption edge is also indicative of the titanium oxidation state; a shift to lower energy would suggest a reduction from Ti⁴⁺ to Ti³⁺.

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. researchgate.net By analyzing the oscillations in the EXAFS spectrum, it is possible to determine the Ti-O bond lengths and the number of nearest oxygen neighbors. This information is crucial for understanding the fine structural changes that occur during processes such as lithium insertion and extraction. EXAFS analysis has confirmed that distortions in the TiO₆ octahedral structure can occur upon certain treatments or modifications of the Li₄Ti₅O₁₂ material. researchgate.net

Surface Area and Porosity Analysis of this compound Materials

Brunauer-Emmett-Teller (BET) Surface Area Measurement for this compound

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. upi.eduanton-paar.com The principle is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various relative pressures, the number of gas molecules required to form a monolayer on the material's surface can be calculated using the BET equation. anton-paar.com This monolayer capacity is then used to determine the total surface area, including the surfaces within accessible pores.

The specific surface area is a critical parameter for this compound as it directly impacts the active area available for electrochemical reactions. A larger surface area generally leads to enhanced rate capability and better contact with the electrolyte. The synthesis method and subsequent treatments significantly influence the BET surface area of this compound. For instance, different synthetic routes, such as sol-gel, solid-state, or hydrothermal methods, can produce this compound with varying particle sizes and morphologies, resulting in different surface areas.

Research has shown a wide range of BET surface areas for this compound, depending on its morphology and any composite materials added. For example, hierarchical protonated titanate nanoflowers, a precursor for some titanate structures, have been shown to possess a high surface area of 406.41 m²/g. researchgate.net In another study, a this compound composite with activated carbon demonstrated a surface area of 348.452 m²/g. researchgate.net The addition of carbonaceous materials or the creation of porous structures are common strategies to increase the specific surface area and electronic conductivity of this compound anodes.

Table 1: BET Surface Area of Various Titanate-Based Materials

| Material | Synthesis/Modification | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |

|---|---|---|---|---|

| Protonated Titanate Nanoflowers (PTNFs) | Facile organic-free method | 406.41 | 0.75 | 4.4 |

This table presents interactive data. Users can sort and filter the information based on the material and its properties.

Pore Size Distribution Analysis of this compound Using Nitrogen Adsorption-Desorption Isotherms

Nitrogen adsorption-desorption isotherms provide detailed information beyond just the total surface area; they are instrumental in analyzing the porosity of this compound, including pore volume and pore size distribution. nih.gov The shape of the isotherm and the presence of a hysteresis loop can reveal the nature of the pores within the material. nih.govresearchgate.net

According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm shapes correspond to different types of porous structures. For instance, a Type IV isotherm is characteristic of mesoporous materials (pores with diameters between 2 and 50 nm) and exhibits a hysteresis loop. nih.govresearchgate.net The shape of this hysteresis loop can further elucidate the geometry of the pores, such as cylindrical, slit-shaped, or ink-bottle pores. researchgate.net

The analysis of the desorption branch of the isotherm, often using models like the Barrett-Joyner-Halenda (BJH) method, allows for the calculation of the pore size distribution. researchgate.netnih.gov This information is vital for understanding how the electrolyte will penetrate the electrode material and how lithium ions will diffuse through the structure. A well-developed porous structure with an appropriate pore size distribution can facilitate rapid ion transport, which is crucial for high-power applications.

For example, studies on barium this compound synthesized via a sol-gel method at a low pH showed a Type IV isotherm, indicating a mesoporous structure. researchgate.net The hysteresis loop observed was classified as type B, which is associated with slit-shaped pores. researchgate.net The pore size distribution for protonated titanate nanoflowers showed a narrow distribution with a maximum value of 4.4 nm, contributing to their large surface area and pore volume. researchgate.net

Table 2: Porosity Characteristics of Titanate Materials from Nitrogen Isotherms

| Material | Isotherm Type | Hysteresis Type | Key Findings |

|---|---|---|---|

| Barium this compound (pH 3) | Type IV | Type B | Characteristic of a mesoporous adsorbent with slit-shaped pores. researchgate.net |

This table is interactive, allowing for detailed exploration of the porosity features of different titanate materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions in this compound Precursors and Products

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to investigate the thermal stability and phase transformations of materials as a function of temperature. mt.comazonano.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mt.cometamu.edu This technique is particularly useful for studying the decomposition of this compound precursors, identifying the temperatures at which different components are lost (e.g., water, organic binders, or carbonate groups), and determining the temperature range for the formation of the final this compound phase. researchgate.nettainstruments.com For example, TGA has been used to study the solid-state reaction between lithium carbonate and titanium dioxide to form this compound, providing insights into the reaction kinetics. hitachi-hightech.comazom.comresearchgate.net TGA results can show the temperature at which the total weight loss is achieved, indicating the completion of precursor decomposition. researchgate.net In some studies, the final this compound product is observed to form at temperatures around 550°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC can detect endothermic and exothermic processes, such as phase transitions, melting, crystallization, and chemical reactions. tainstruments.com For this compound, DSC is used to determine the temperatures of phase transitions and to assess the thermal stability of the final material, which is a critical factor for battery safety. researchgate.netshimadzu.eu For instance, DSC studies have shown that the reaction between a fully lithiated Li₄Ti₅O₁₂ anode and the electrolyte results in a significantly smaller heat release compared to a fully lithiated graphite (B72142) anode, highlighting the superior thermal stability of this compound. researchgate.net

Together, TGA and DSC provide a comprehensive understanding of the thermal events that occur during the synthesis of this compound from its precursors and the thermal behavior of the final product. This information is essential for optimizing calcination temperatures and times to achieve the desired phase purity, crystallinity, and ultimately, electrochemical performance.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Li₄Ti₅O₁₂ |

| Nitrogen | N₂ |

| Lithium Carbonate | Li₂CO₃ |

| Titanium Dioxide | TiO₂ |

| Barium this compound | Ba-Li-Ti-O |

Electrochemical Performance Evaluation Methodologies for Lithium Titanate in Energy Storage Applications

Galvanostatic Charge-Discharge Cycling Techniques for Lithium Titanate Anodes

Galvanostatic cycling is a fundamental technique used to assess the practical performance of this compound (LTO) anodes. This method involves charging and discharging the battery at a constant current between set voltage limits. nih.govyoutube.com The data collected, such as capacity, voltage, and cycle life, are crucial for determining the suitability of LTO for various applications.

The intercalation capacity and voltage profile of LTO are defining characteristics. During the charging and discharging process, LTO undergoes a two-phase transformation between the spinel structure of Li₄Ti₅O₁₂ and the rock-salt structure of Li₇Ti₅O₁₂. researchgate.netmdpi.com This reaction is responsible for a distinct and flat voltage plateau at approximately 1.55 V versus Li⁺/Li. nih.govmdpi.com This high operating potential is a key advantage as it prevents the formation of lithium dendrites, enhancing the safety of the battery. mdpi.commdpi.com

The theoretical capacity of LTO is typically cited as 175 mAhg⁻¹, corresponding to the intercalation of three lithium ions. mdpi.comresearchgate.net However, some research suggests that by extending the electrochemical window to lower potentials (e.g., 0.01 V), a higher capacity of up to 293 mAhg⁻¹ can be achieved, limited by the number of tetravalent titanium ions rather than available crystallographic sites. researchgate.net The voltage profile, characterized by its flat plateau, is a direct result of the two-phase reaction mechanism during lithium insertion and extraction. nih.govmdpi.com

Table 1: Electrochemical Properties of this compound (LTO)

| Property | Value | Source(s) |

|---|---|---|

| Voltage Plateau | ~1.55 V vs. Li⁺/Li | nih.govmdpi.com |

| Theoretical Capacity | 175 mAhg⁻¹ | mdpi.comresearchgate.net |

| Extended Potential Capacity | 293 mAhg⁻¹ | researchgate.net |

| Crystal Structure Change | Spinel (Li₄Ti₅O₁₂) to Rock-Salt (Li₇Ti₅O₁₂) | researchgate.netmdpi.com |

A hallmark of this compound is its exceptional long-term cycling stability. frontiersin.orgfrontiersin.org LTO is known as a "zero-strain" material because it exhibits minimal volume change (less than 1%) during the insertion and extraction of lithium ions. mdpi.comfrontiersin.org This structural stability is a primary reason for its extended cycle life, which can exceed 20,000 cycles. frontiersin.orgfrontiersin.org The minimal strain during cycling preserves the mechanical integrity of the electrode, leading to high capacity retention over numerous cycles. mdpi.com

Coulometric efficiency, the ratio of charge output during discharge to the charge input during charge, is a critical metric for stability. For LTO, this value is often close to 100%, indicating excellent reversibility of the electrochemical reactions. mdpi.com Studies have shown that even after hundreds or thousands of cycles, LTO-based cells can maintain a high coulometric efficiency, often above 99.9%. nih.govacs.org For instance, TiO-coated LiCoO₂ films have demonstrated a coulombic efficiency remaining above 99.9% throughout a 900-cycle analysis. nih.gov

Potentiostatic and Galvanostatic Intermittent Titration Techniques (PITT/GITT) for Lithium Ion Diffusion Coefficient Measurement in this compound

Understanding the kinetics of lithium ion transport within the LTO structure is crucial for evaluating its rate capability. The Potentiostatic Intermittent Titration Technique (PITT) and Galvanostatic Intermittent Titration Technique (GITT) are powerful methods for determining the chemical diffusion coefficient of lithium ions (D_Li⁺). researchgate.netbiologic.net

GITT involves applying a constant current pulse for a short duration, followed by a rest period to allow the cell to reach equilibrium. researchgate.net PITT, conversely, applies a small potential step and measures the resulting current decay over time until it reaches a quasi-equilibrium state. metrohm.com Both techniques allow for the calculation of the diffusion coefficient at various states of lithiation. researchgate.net For phase-transforming materials like LTO, the apparent diffusion coefficient measured in the two-phase region can be significantly lower than in single-phase regions. wpmucdn.com Reports indicate that the Li-ion diffusion coefficient in LTO can vary, with some studies showing values on the order of 10⁻¹² to 10⁻¹³ cm²/s in the two-phase region. wpmucdn.com These techniques are among the most frequently used for determining the diffusion coefficient in battery materials. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Kinetic and Interfacial Phenomenon Analysis of this compound Electrodes

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the various resistive and capacitive elements within an electrochemical cell. elsevierpure.com By applying a small sinusoidal AC voltage or current over a wide range of frequencies, EIS can deconstruct the total cell impedance into contributions from the electrolyte, the electrodes, and the interfaces between them. researchgate.netnih.gov This makes it an invaluable tool for studying the kinetics of charge transfer and the evolution of interfacial layers in LTO electrodes. elsevierpure.comconfex.com

EIS data, typically represented as a Nyquist plot, allows for the quantification of key resistances within an LTO-based cell. researchgate.net

Ohmic Resistance (R_s or R_Ω): This is the combined resistance of the electrolyte, separator, and electrical contacts. It is represented by the high-frequency intercept of the Nyquist plot with the real axis. nih.govresearchgate.net The ohmic resistance is influenced by factors such as the electrolyte's ionic conductivity and the cell's internal temperature. researchgate.netsciopen.com

Charge Transfer Resistance (R_ct): This resistance is associated with the electrochemical reaction at the electrode-electrolyte interface, specifically the transfer of lithium ions across the interface. nih.gov It appears as a semicircle in the mid-frequency range of the Nyquist plot. researchgate.net The size of this semicircle is inversely proportional to the rate of the charge transfer reaction. A smaller R_ct indicates faster kinetics. The charge transfer resistance can be influenced by the state of charge (SoC) and the temperature. researchgate.net

Table 2: Typical Resistance Values from EIS on LTO-based Cells

| Parameter | Description | Typical EIS Representation | Influencing Factors |

|---|---|---|---|

| Ohmic Resistance (R_s) | Resistance of electrolyte, separator, and contacts. | High-frequency intercept on the real axis. | Electrolyte conductivity, temperature. researchgate.netsciopen.com |

| Charge Transfer Resistance (R_ct) | Resistance to Li-ion transfer at the electrode/electrolyte interface. | Diameter of the mid-frequency semicircle. | State of charge, temperature, electrode kinetics. researchgate.net |

Initially, it was believed that LTO anodes would not form a Solid Electrolyte Interphase (SEI) layer due to their higher operating potential compared to graphite (B72142). frontiersin.orgfrontiersin.org However, numerous studies have confirmed the formation of a surface layer on LTO electrodes, which results from the decomposition of the electrolyte. frontiersin.orgdlr.de This SEI layer plays a critical role in the long-term stability and performance of LTO-based batteries.

The formation of the SEI on LTO can lead to gassing, causing battery swelling. dlr.de The composition of the SEI is complex and can include both inorganic and organic components. frontiersin.org X-ray photoelectron spectroscopy (XPS) studies have identified compounds such as lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF) as major inorganic components of the SEI on LTO, originating from the decomposition of electrolyte solvents and the LiPF₆ salt. frontiersin.orgresearchgate.net The organic part of the SEI is believed to originate from the oxidation of organic solvents at the cathode and subsequent migration to the anode. frontiersin.org The thickness and composition of the SEI can evolve over time and with cycling, and they are influenced by factors like temperature and electrolyte additives. frontiersin.orgresearchgate.net For instance, at higher temperatures, a thicker and less uniform SEI layer may form. researchgate.net A stable and well-formed SEI can act as a barrier to suppress further electrolyte decomposition and gas generation. frontiersin.orgdlr.de

Surface Modification and Doping Strategies for Enhanced Lithium Titanate Performance

Carbon Coating Strategies for Improved Electrical Conductivity of Lithium Titanate

Carbon coating is a widely adopted and effective method to improve the electrical conductivity of this compound. The carbon layer provides a conductive network for electrons, thereby facilitating faster charge transfer kinetics. The method of applying the carbon coating can significantly influence the resulting electrochemical performance.

In-situ carbon coating involves the introduction of a carbon precursor during the synthesis of the this compound material itself. google.com This method is favored for its ability to create a more uniform and intimate contact between the carbon layer and the Li₄Ti₅O₁₂ particles. emerald.com The process typically involves mixing the lithium and titanium precursors with an organic carbon source, such as sucrose, glucose, or fructose, followed by a high-temperature calcination step in an inert atmosphere. hep.com.cnnih.gov During calcination, the organic precursor pyrolyzes to form a thin, amorphous carbon layer that coats the newly formed Li₄Ti₅O₁₂ particles. emerald.com

One common in-situ method is the one-pot ball-milling-assisted calcination. hep.com.cn In this process, raw materials like Li₂CO₃ and TiO₂ are mixed with a carbon precursor like sucrose and then ball-milled before being sintered. hep.com.cn This approach ensures a homogeneous distribution of the precursor, leading to a uniform carbon coating. The resulting carbon-coated Li₄Ti₅O₁₂ often exhibits reduced polarization during lithium insertion/extraction and lower charge transfer impedance. hep.com.cn Another approach is a hydrothermal method where precursors are dissolved in a solution with a carbon source and then treated at high temperature and pressure. nih.gov

Research has shown that the choice of carbon precursor can impact the quality of the carbon coating and, consequently, the electrochemical performance. For instance, fructose-assisted in-situ carbon coating has been found to produce a more ordered graphitic carbon layer with a high degree of graphitization compared to glucose and sucrose. nih.gov This leads to a core-shell structure with a uniform carbon distribution encapsulating the crystalline Li₄Ti₅O₁₂ particles. nih.gov The optimization of carbon content is crucial, as excessive carbon can lead to the reduction of Ti(IV) to Ti(III), causing a large irreversible capacity. researchgate.net

Table 1: Comparison of In-situ Carbon Coating Precursors for Li₄Ti₅O₁₂